molecular formula C19H22N4O2 B2524671 1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 1241314-15-7

1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No.: B2524671
CAS No.: 1241314-15-7
M. Wt: 338.411
InChI Key: WUAOMNZQWWFKMB-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . It also contains a prop-2-yn-1-yl group, which is a type of alkynyl group, and an imidazolidine ring, which is a type of saturated diazaheterocycle .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The presence of multiple rings could result in a rigid structure, which can have implications for how the compound interacts with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of a piperazine ring could increase the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings are often found in drugs that target the central nervous system, but without more information, it’s impossible to say for sure .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. This could include determining its physical and chemical properties, studying its reactivity, and testing its biological activity .

Properties

IUPAC Name

3'-[(4-prop-2-ynylpiperazin-1-yl)methyl]spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-7-21-8-10-22(11-9-21)14-23-17(24)19(20-18(23)25)12-15-5-3-4-6-16(15)13-19/h1,3-6H,7-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAOMNZQWWFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CN2C(=O)C3(CC4=CC=CC=C4C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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